molecular formula C25H32N2O10 B584251 Formoterol beta-D-glucuronide CAS No. 615551-59-2

Formoterol beta-D-glucuronide

Cat. No. B584251
M. Wt: 520.535
InChI Key: CHNNYXWDVZXHPK-WUTHJAFQSA-N
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Description

Formoterol, also known as eformoterol, is a long-acting β2 agonist (LABA) used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) . Formoterol beta-D-glucuronide is a metabolite of formoterol .


Synthesis Analysis

Glucuronide synthesis involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . The synthesis of formoterol enantiomers has been investigated in vitro by human liver microsomes .


Molecular Structure Analysis

Formoterol 1’-O-beta-D-glucuronide contains a total of 71 bonds, including 39 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

Formoterol undergoes glucuronidation, a process that involves a number of cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and a number of UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) .


Physical And Chemical Properties Analysis

Formoterol is a member of the class of pancreatic islet stimulators which selectively inhibit the enzyme type 4 dipeptidylpeptidase (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells .

Scientific Research Applications

3. Mitochondrial Homeostasis

  • Results : Formoterol aided in segregating healthy mitochondria for distribution and transport, therefore normalizing mitochondrial arrangement in mutant cells .

4. Quantification of Glucuronide Metabolites

  • Methods : The majority of the quantification methods for glucuronides involved an enzymatic (β-glucuronidase) or an acid/base hydrolysis of the glucuronide ether bond prior to HPLC analysis. Nowadays, the highly selective and sensitive triple quadrupole LC-MS/MS instruments enable us to directly measure the glucuronides without the need to de-conjugate the glucuronide moiety before the analysis .
  • Results : This method offers quicker sample preparation and better accuracy and precision, as the glucuronide hydrolysis may be incomplete or the aglycon is unstable in hydrolytic conditions or binds non-specifically to the β-glucuronidase or matrix components .

5. Asthma and COPD Treatment

  • Application : Formoterol is used for preventing symptoms of asthma and chronic obstructive pulmonary disorder (COPD). It helps in relaxing the muscles of the air passages, thus widening it and making it easier to breathe .
  • Methods : Formoterol is an inhaled beta 2-agonist. It acts on bronchial smooth muscle to dilate and relax airways .
  • Results : Patients with asthma or COPD have reported easier breathing after using Formoterol .

6. Energy Expenditure and Fat Utilization

  • Application : Formoterol, a highly β2-selective agonist, has been studied for its effects on energy expenditure and fat utilization in men .

Safety And Hazards

Formoterol can cause damage to organs if swallowed or inhaled. It can also cause damage to organs through prolonged or repeated exposure .

Future Directions

Formoterol is effective both as monotherapy and in combination with other hypoglycemics and insulin . It continues to be a subject of research for its effects and potential uses .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNNYXWDVZXHPK-WUTHJAFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747808
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formoterol beta-D-glucuronide

CAS RN

615551-59-2
Record name Formoterol beta-D-glucuronide, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formoterol beta-D-glucuronide
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Formoterol beta-D-glucuronide
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Formoterol beta-D-glucuronide
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Formoterol beta-D-glucuronide
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Formoterol beta-D-glucuronide
Reactant of Route 6
Formoterol beta-D-glucuronide

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